molecular formula C10H7F3N2O B14809908 3-Cyclopropoxy-5-(trifluoromethyl)picolinonitrile

3-Cyclopropoxy-5-(trifluoromethyl)picolinonitrile

Cat. No.: B14809908
M. Wt: 228.17 g/mol
InChI Key: UUTSILJYNVGSRE-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-5-(trifluoromethyl)picolinonitrile is a chemical compound with the molecular formula C10H7F3N2O and a molecular weight of 228.17 g/mol . This compound is characterized by the presence of a cyclopropoxy group and a trifluoromethyl group attached to a picolinonitrile core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxy-5-(trifluoromethyl)picolinonitrile typically involves the reaction of 3-cyclopropoxy-5-(trifluoromethyl)pyridine with cyanogen bromide under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane at a temperature range of 0-5°C. The product is then purified using column chromatography to obtain the desired compound with high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-5-(trifluoromethyl)picolinonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted picolinonitriles with various functional groups.

Scientific Research Applications

3-Cyclopropoxy-5-(trifluoromethyl)picolinonitrile is utilized in several scientific research fields, including:

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-5-(trifluoromethyl)picolinonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This property is crucial for its biological activity and potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclopropoxy-5-(trifluoromethyl)picolinonitrile is unique due to the presence of both a cyclopropoxy group and a trifluoromethyl group. This combination imparts distinct chemical properties, such as increased stability and lipophilicity, making it valuable for various research applications.

Properties

Molecular Formula

C10H7F3N2O

Molecular Weight

228.17 g/mol

IUPAC Name

3-cyclopropyloxy-5-(trifluoromethyl)pyridine-2-carbonitrile

InChI

InChI=1S/C10H7F3N2O/c11-10(12,13)6-3-9(16-7-1-2-7)8(4-14)15-5-6/h3,5,7H,1-2H2

InChI Key

UUTSILJYNVGSRE-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(N=CC(=C2)C(F)(F)F)C#N

Origin of Product

United States

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